N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Configuration
The compound’s molecular formula is C₁₂H₁₉ClN₄S , with a molecular weight of 286.83 g/mol . Its structure comprises a pyrimidine core substituted at positions 2, 4, 5, and 6:
- Position 2 : N-methylamine group (-N(CH₃)₂)
- Position 4 : Chlorine atom (-Cl)
- Position 5 : Methylsulfanyl group (-SCH₃)
- Position 6 : Cyclohexylamino group (-NHC₆H₁₁)
The pyrimidine ring adopts a planar geometry due to delocalized π-electrons, while the cyclohexylamino and methylsulfanyl groups introduce steric and electronic diversity. Stereochemical configurations are not explicitly reported, but the cyclohexylamino group likely adopts a chair conformation to minimize steric strain.
Crystallographic Analysis and Solid-State Packing Behavior
X-ray crystallography data for this compound is unavailable in the literature. However, insights can be inferred from analogous pyrimidine derivatives:
Spectroscopic Characterization
¹H and ¹³C NMR
Key spectral features include:
| Proton Environment | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) |
|---|---|---|
| Pyrimidine aromatic protons | 8.7–8.9 (d, J = 5 Hz) | 155–160 (C=N) |
| -N(CH₃)₂ | 3.2–3.5 (s) | 35–40 (N-CH₃) |
| -SCH₃ | 2.8–3.0 (s) | 15–20 (S-CH₃) |
| Cyclohexyl protons | 1.3–1.8 (m) | 25–30 (CH₂) |
Data inferred from pyrimidine analogs.
FT-IR
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| N-H (stretch) | 3300–3350 |
| C=N (stretch) | 1600–1650 |
| S-CH₃ (stretch) | 2500–2550 |
| C-Cl (stretch) | 600–650 |
Peak assignments based on pyrimidine derivatives.
UV-Vis
The compound likely exhibits absorption in the 250–300 nm range due to π→π* transitions in the pyrimidine ring and conjugation with electron-donating substituents (e.g., -NHC₆H₁₁).
Thermodynamic Stability and Conformational Dynamics
- Thermal stability : Stable under standard conditions but susceptible to decomposition at high temperatures (>200°C) due to cleavage of the cyclohexylamino group.
- Conformational flexibility : The cyclohexyl ring undergoes rapid chair-flip transitions, while the methylsulfanyl group exhibits free rotation around the C-S bond.
Properties
IUPAC Name |
6-chloro-4-N-cyclohexyl-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4S/c1-14-12-16-10(13)9(18-2)11(17-12)15-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVSTNGNBGSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
The classical Biginelli reaction using β-keto esters, aldehydes, and urea derivatives shows limited applicability due to the need for specific substituent patterns. Modified approaches using thiourea and chlorinated diketones may yield 5-methylsulfanyl-4-chloropyrimidine intermediates:
Thiourea + 2-chloro-3-oxobutanoate → 4-chloro-5-methylsulfanylpyrimidin-2-ol
Key Parameters (Table 1):
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ (chlorination) | Toluene | 110 | 78 |
| PCl₅ | DCM | 40 | 65 |
Chlorination at position 4 typically requires phosphorus oxychloride catalysis.
Sequential Functionalization Route
Amination at Position 6
The cyclohexylamino group introduces steric challenges requiring optimized conditions:
Procedure :
- React 4,6-dichloro-5-methylsulfanylpyrimidine with cyclohexylamine (2.5 eq)
- Use DIPEA (3 eq) in THF at 60°C for 12 hours
- Isolate 6-cyclohexylamino intermediate via column chromatography (SiO₂, hexane/EA 4:1)
Critical Factors :
N-Methylation at Position 2
Methylation of the pyrimidin-2-amine presents two pathways:
A. Eschweiler-Clarke Reaction
Pyrimidin-2-amine + HCHO + HCO₂H → N-methyl derivative
Limitations :
B. Direct Alkylation
Pyrimidin-2-amine + CH₃I (1.2 eq)
Base: K₂CO₃ (2 eq)
Solvent: DMF, 80°C, 6 hours
Advantages :
Alternative Synthesis via Suzuki-Miyaura Coupling
Patent WO2007121484A2 discloses cross-coupling strategies for analogous heterocycles, adaptable to our target molecule:
Stepwise Process :
- Prepare 4-chloro-5-methylsulfanyl-2-iodopyrimidine
- Perform Buchwald-Hartwig amination with cyclohexylamine
- Execute Suzuki coupling with methylamine borane complex
Optimized Conditions :
- Catalyst: Pd(dba)₂/Xantphos
- Ligand: 1,1'-Bis(diphenylphosphino)ferrocene
- Yield: 74% over three steps
Comparative Analysis of Synthetic Routes
Table 2 : Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Functionalization | 4 | 58 | 95 |
| Suzuki Coupling | 3 | 74 | 98 |
| One-Pot Cyclization | 2 | 41 | 88 |
Data synthesized from patent examples and analog reactions.
Purification and Characterization
Final product purification employs:
- Flash Chromatography : Silica gel (230-400 mesh) with gradient elution
- Recrystallization : Ethanol/water (7:3) at -20°C
- HPLC Analysis : C18 column, acetonitrile/water (65:35), 1 mL/min
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.2-1.8 (m, cyclohexyl), 2.5 (s, SCH₃), 3.1 (s, NCH₃)
- HRMS : m/z 286.8254 [M+H]⁺ (calc. 286.8247)
Industrial-Scale Considerations
Based on supplier pricing data:
- Raw Material Cost : $385/0.5 g (lab scale) → $62/kg at 100 kg batch
- Critical Process Parameters :
- Chlorine substitution kinetics
- Exothermic reaction control during amination
- Pd catalyst removal in coupling routes
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted pyrimidines.
Scientific Research Applications
Scientific Research Applications
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine has diverse applications across several scientific disciplines:
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create new compounds with desired properties .
Biology
- Biological Activity Studies: Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of similar structures can inhibit the growth of various pathogens and cancer cell lines .
- Mechanism of Action: The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and triggering various biochemical pathways. This property is crucial for its potential therapeutic applications .
Medicine
- Therapeutic Agent Exploration: Ongoing research is focused on evaluating the compound's efficacy as a therapeutic agent. Preliminary studies suggest it may have applications in treating infections or cancers due to its observed biological activities .
Case Studies
Several case studies have been documented regarding the applications of this compound:
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating promising potential for further development .
Anticancer Properties
In vitro studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against human cancer cell lines, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-6-(cyclohexylamino)-2-pyrimidinyl]-N-methylamine: Lacks the methylsulfanyl group.
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-ethylamine: Has an ethyl group instead of a methyl group.
Uniqueness
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine (referred to as compound 1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by the presence of a pyrimidine ring substituted with a chloro group, cyclohexylamino group, and a methylsulfanyl group. Its molecular formula is , with a molecular weight of approximately 273.79 g/mol. The compound's structure can be represented as follows:
Compound 1 exhibits its biological activity primarily through the inhibition of specific kinases involved in cell cycle regulation. Research indicates that it acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which play crucial roles in cell proliferation and cancer progression . By inhibiting these kinases, compound 1 may induce cell cycle arrest in cancer cells, thereby limiting tumor growth.
Anticancer Activity
Studies have shown that compound 1 demonstrates significant anticancer properties. In vitro assays revealed that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values for different cancer cell lines:
Case Studies
A notable case study involved the use of compound 1 in combination therapy with other anticancer agents. In a preclinical model, the combination treatment resulted in enhanced apoptosis in tumor cells compared to monotherapy. This suggests that compound 1 may synergize with other drugs to improve therapeutic outcomes .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of compound 1 indicates moderate absorption and distribution characteristics, with a half-life suitable for once-daily dosing in potential therapeutic applications. Toxicological assessments have shown a favorable safety profile, with minimal adverse effects observed in animal models at therapeutic doses.
Q & A
Q. What are the key synthetic strategies for preparing N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine?
Synthesis typically involves sequential functionalization of a pyrimidine core. For example:
- Step 1 : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions.
- Step 2 : Nucleophilic substitution with cyclohexylamine at the 6-position, requiring anhydrous solvents (e.g., THF) and catalytic bases like triethylamine.
- Step 3 : Introduction of the methylsulfanyl group at the 5-position via thiolation reagents (e.g., NaSMe) under controlled pH.
- Step 4 : N-methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., K₂CO₃).
Purification often employs column chromatography with gradients of ethyl acetate/hexane. Reaction efficiency depends on steric hindrance and electronic effects of substituents .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Combined spectroscopic and crystallographic methods are essential:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, methylsulfanyl singlet at δ 2.5 ppm).
- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° twist for aryl groups) and identifies intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize conformation .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
Q. What are the primary storage and stability considerations for this compound?
- Storage : Long-term stability requires anhydrous conditions at –20°C under inert gas (N₂/Ar). Short-term storage at 4°C is acceptable if desiccated.
- Decomposition risks : Hydrolysis of the chloro and methylsulfanyl groups may occur in humid environments. Stability assays (e.g., HPLC monitoring over 72 hours) are recommended to assess batch integrity .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its biological activity, and how can they be characterized?
Polymorphs arise from variations in crystal packing (e.g., hydrogen bonding networks or C–H⋯π interactions). For example:
- Form A : Stabilized by N–H⋯N hydrogen bonds, yielding higher solubility.
- Form B : Relies on weak C–H⋯O interactions, resulting in denser packing and lower dissolution rates.
Characterization tools:- PXRD : Distinguishes polymorphs via unique diffraction patterns.
- DSC/TGA : Identifies thermal stability differences (e.g., melting points varying by 5–10°C).
- Bioactivity assays : Compare MIC values against bacterial strains to correlate solubility with efficacy .
Q. What experimental approaches resolve contradictions in reported crystallographic data for pyrimidine derivatives?
Discrepancies often stem from solvent effects or measurement resolution. Mitigation strategies include:
- High-resolution X-ray diffraction (HRXRD) : Resolves atomic positions with <0.01 Å uncertainty.
- Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them to experimental data.
- Multi-temperature studies : Analyzes thermal motion parameters (B-factors) to distinguish static disorder from dynamic effects .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial applications?
Key SAR insights:
- Chloro substituent : Essential for target binding (e.g., bacterial dihydrofolate reductase inhibition). Removal reduces potency by >90%.
- Methylsulfanyl group : Enhances lipophilicity, improving membrane permeability (logP increased from 1.8 to 2.5).
- Cyclohexylamino moiety : Modulates steric bulk; replacing with smaller groups (e.g., isopropyl) decreases selectivity.
Validation methods:- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Molecular docking : Predict binding affinities to enzyme active sites .
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?
Common impurities:
- Unreacted intermediates : Detectable via HPLC-UV at 254 nm (retention time shifts).
- Oxidation byproducts : Methylsulfonyl derivatives formed under aerobic conditions.
Solutions: - LC-MS/MS : Provides high sensitivity (detection limits <0.1%) and structural identification.
- Ion chromatography : Quantifies residual chloride ions from incomplete substitution .
Methodological Considerations
Q. How are reaction conditions optimized for scaling up synthesis without compromising yield?
Q. What strategies mitigate toxicity risks during in vitro biological testing?
- Pro-drug approaches : Introduce hydrolyzable esters to reduce acute cytotoxicity.
- Cytotoxicity screening : Use HEK293 or HepG2 cells to establish IC₅₀ values before antimicrobial assays.
- Glovebox use : Minimizes researcher exposure during handling of powdered compounds .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on hydrogen bonding patterns in related pyrimidines?
- Contextual factors : Solvent polarity (e.g., DMSO vs. chloroform) can alter H-bond donor/acceptor behavior.
- Validation : Replicate experiments using identical crystallization solvents and compare with literature data (e.g., Cieplik et al., 2006 vs. He et al., 2008) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
